Synthesis Efficiency: Strategic Bromine Handle for Pd-Catalyzed Cross-Coupling
The presence of a bromine atom at the 5-position on the aromatic ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, a key synthetic step for creating carbon-carbon and carbon-nitrogen bonds [1]. This is a direct consequence of the specific halogen's reactivity, where bromine offers a superior balance of oxidative addition efficiency and stability compared to the more reactive but less stable iodine analogue or the less reactive chlorine analogue [2]. The target compound is a direct application of a broader class of substituted fluoroaromatics used as building blocks for pharmaceuticals and agrochemicals, where the bromine substituent is explicitly preferred for its reactivity [3].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling (C-X bond strength) |
|---|---|
| Target Compound Data | Bromine substituent (C-Br bond dissociation energy: ~ 84 kcal/mol) |
| Comparator Or Baseline | Iodine substituent (C-I bond dissociation energy: ~ 68 kcal/mol); Chlorine substituent (C-Cl bond dissociation energy: ~ 95 kcal/mol) |
| Quantified Difference | Bromine provides an intermediate reactivity; Iodine is more reactive but can lead to homocoupling and stability issues; Chlorine is significantly less reactive and requires harsher conditions. |
| Conditions | Class-level inference based on well-established principles of organic chemistry for aryl halides. |
Why This Matters
The bromine atom provides a balanced reactivity for efficient and reliable cross-coupling, a critical advantage for synthesizing complex drug-like molecules where yield and purity are paramount.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. View Source
- [2] Grushin, V. V., & Alper, H. (1999). Transformations of chloroarenes, catalyzed by palladium complexes. Chemical Reviews, 99(11), 3479-3496. View Source
- [3] Marhold, A., & Schlosser, M. (2004). U.S. Patent No. 6,677,479. Washington, DC: U.S. Patent and Trademark Office. View Source
